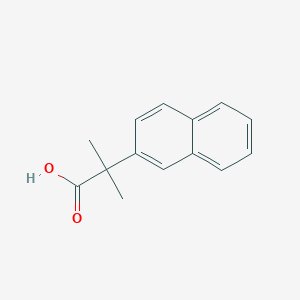

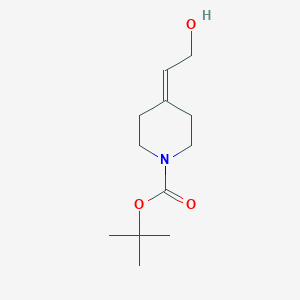

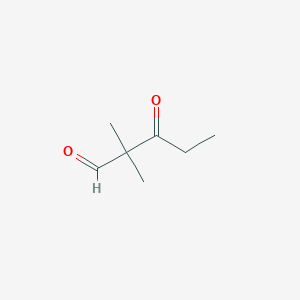

![molecular formula C18H17N3O3S B180380 ({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid CAS No. 131142-10-4](/img/structure/B180380.png)

({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid” is a complex organic molecule. It is related to (2-Methylphenoxy)acetic acid, which is used in chemical synthesis .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . Another study reported a five-step synthetic route to [4- (3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids .Molecular Structure Analysis

The molecular structure of (2-Methylphenoxy)acetic acid, a related compound, has been reported . It has a linear formula of CH3C6H4OCH2CO2H and a molecular weight of 166.17 .Chemical Reactions Analysis

While specific chemical reactions involving “({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid” are not available, related compounds such as (2-Methylphenoxy)acetic acid are used in chemical synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, (2-Methylphenoxy)acetic acid, include a melting point of 155-157 °C and a molecular weight of 166.17 . Another related compound, MCPA, has a molar mass of 200.62 g·mol −1, appears as a white to light brown solid, and has a density of 1.18-1.21 g/cm 3 .作用机制

Target of Action

The compound, also known as 2-((4-Phenyl-5-((o-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Mode of Action

The compound interacts with its targets by mimicking the auxin growth hormone . This leads to rapid, uncontrolled growth in broad-leaf plants . The compound’s mode of action is selective, meaning it primarily affects broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The compound affects the auxin-mediated growth pathways in plants . By mimicking the auxin growth hormone, it disrupts normal plant growth and development . This leads to rapid, uncontrolled growth in broad-leaf plants, ultimately causing their death .

Pharmacokinetics

Like other phenoxy herbicides, it is likely to be absorbed by plants and distributed throughout the plant tissues . Its bioavailability would depend on factors such as the method of application, environmental conditions, and the specific characteristics of the plant species .

Result of Action

The primary result of the compound’s action is the death of broad-leaf weeds . By disrupting normal growth and development, the compound causes these plants to grow rapidly and uncontrollably, ultimately leading to their death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include temperature, humidity, soil type, and the presence of other chemicals . For example, certain soil types may bind to the compound and reduce its availability to plants . Similarly, the presence of other chemicals could potentially interfere with the compound’s action .

属性

IUPAC Name |

2-[[5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-7-5-6-10-15(13)24-11-16-19-20-18(25-12-17(22)23)21(16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCHXSIPRHAODA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136249 |

Source

|

| Record name | 2-[[5-[(2-Methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid | |

CAS RN |

131142-10-4 |

Source

|

| Record name | 2-[[5-[(2-Methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131142-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[5-[(2-Methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

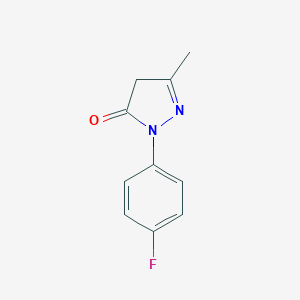

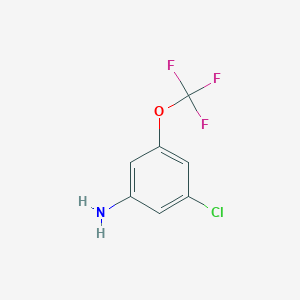

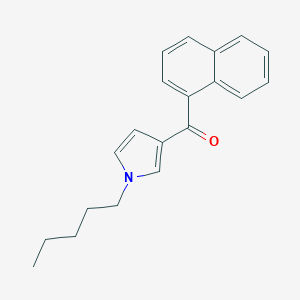

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)

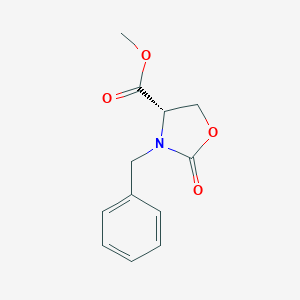

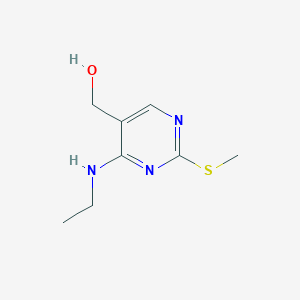

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)

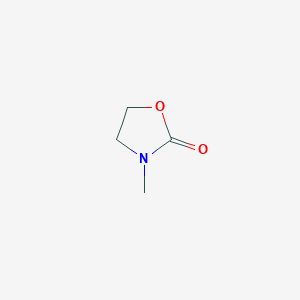

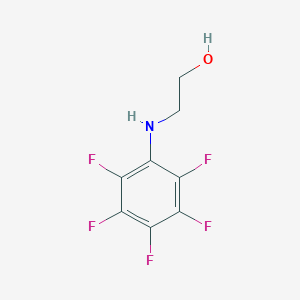

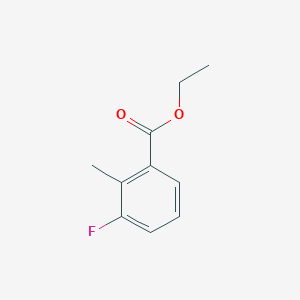

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)